N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Description
N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a synthetic small molecule derived from the 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine core (CAS: 5207-52-3), synthesized via Ullmann coupling and N4-alkylation reactions . This molecule is designed as a microtubule-targeting agent, inhibiting tubulin polymerization and circumventing multidrug resistance (MDR) mechanisms such as P-glycoprotein (Pgp) overexpression and βIII-tubulin mutations .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-3-7-18(8-4-1)20-21-23(25-11-12-28-13-15-29-16-14-28)26-17-27-24(21)30-22(20)19-9-5-2-6-10-19/h1-10,17H,11-16H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIUTOAKUKQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and furan derivatives.
Introduction of the diphenyl groups: This step often involves Friedel-Crafts acylation or alkylation reactions using benzene derivatives.
Attachment of the morpholine moiety: This is usually done through nucleophilic substitution reactions where the morpholine ring is introduced via an ethyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the morpholine and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it could inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects.
Comparison with Similar Compounds
Key Findings
Core Structure Impact: Furo[2,3-d]pyrimidine (target compound, AIM 100, Compound 4): Exhibits potent microtubule depolymerization (IC50 ~1–10 nM), comparable to combretastatin A-4 (CA-4) . Thieno[2,3-d]pyrimidine (e.g., ): Shows slightly reduced potency (IC50 = 16 nM) but improved selectivity for kinase targets . Pyrrolo[2,3-d]pyrimidine (): Lower microtubule inhibition (IC50 = 183 nM) but better water solubility due to methoxy groups .
Substituent Effects: Morpholine-ethyl group (target compound): Likely enhances solubility and brain penetration, similar to morpholine-containing thieno analogs in PI5P4Kγ inhibitors . Methoxyaryl groups (): Improve water solubility but reduce potency compared to morpholine derivatives . Sulfonyl/pyridyl groups (): Increase lipophilicity, favoring kinase inhibition over tubulin targeting .
Resistance Mechanisms :
- The target compound and furopyrimidine analogs (e.g., Compound 4) overcome Pgp-mediated efflux and βIII-tubulin mutations, critical for treating resistant cancers .
- Pyrrolo[2,3-d]pyrimidines () retain activity in Pgp-expressing SKOV-3 cells (IC50 = 38.6 nM vs 278 nM in resistant lines) .
Synthetic Accessibility :
- The 5,6-diphenylfuro[2,3-d]pyrimidin-4-amine core is synthesized via Ullmann coupling (62% yield) , enabling scalable production of derivatives like the target compound.
Biological Activity
N-(2-Morpholin-4-ylethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a furo[2,3-d]pyrimidine core with two phenyl substituents and a morpholine ring. Its molecular formula is , with a molecular weight of approximately 371.4 g/mol. The detailed structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O2 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit significant anticancer activity . This compound has been evaluated for its ability to inhibit various cancer cell lines. A notable study demonstrated that this compound inhibits the growth of breast cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Kinase Inhibition
This compound has been identified as a potential kinase inhibitor , which is critical for the regulation of various cellular processes. Specifically, it has shown inhibitory effects against epidermal growth factor receptors (EGFR) and other related kinases. Such inhibition is essential in cancer treatment as it can prevent tumor growth and metastasis .
The mechanism underlying the biological activity of this compound involves:
- Inhibition of Phosphorylation : The compound disrupts phosphorylation events necessary for cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death in cancerous cells through the activation of apoptotic pathways.
- Modulation of Gene Expression : By influencing transcription factors associated with cancer progression, this compound alters gene expression profiles that favor apoptosis over survival .
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A series of experiments conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values were determined to be in the low micromolar range .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits tumor growth but may also enhance overall survival in treated subjects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
